2-(2-Methylthiophen-3-yl)propanoic acid 2-(2-Methylthiophen-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20406571
InChI: InChI=1S/C8H10O2S/c1-5(8(9)10)7-3-4-11-6(7)2/h3-5H,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol

2-(2-Methylthiophen-3-yl)propanoic acid

CAS No.:

Cat. No.: VC20406571

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylthiophen-3-yl)propanoic acid -

Specification

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
IUPAC Name 2-(2-methylthiophen-3-yl)propanoic acid
Standard InChI InChI=1S/C8H10O2S/c1-5(8(9)10)7-3-4-11-6(7)2/h3-5H,1-2H3,(H,9,10)
Standard InChI Key QFERHULTKXYVGZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CS1)C(C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-methylthiophen-3-yl)propanoic acid, reflects its structure: a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 3-position with a methyl group (-CH3_3) and at the adjacent 2-position with a propanoic acid moiety (-CH2_2CH2_2COOH) . The thiophene ring contributes to the compound’s aromaticity, while the carboxylic acid group introduces polarity and hydrogen-bonding capability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H10O2S\text{C}_8\text{H}_{10}\text{O}_2\text{S}PubChem
Molecular Weight170.23 g/molPubChem
SMILESCC1=C(C=CS1)C(C)C(=O)OPubChem
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely polar solvents (e.g., DMSO, ethanol)Inferred

Stereochemical Considerations

The compound lacks chiral centers, as confirmed by its symmetric substitution pattern. Computational models predict a planar thiophene ring with the propanoic acid side chain adopting a conformation minimizing steric hindrance .

Synthesis and Derivatization Pathways

Derivatization Strategies

The carboxylic acid group enables diverse derivatization:

  • Amidation: Coupling with amines via carbodiimide-mediated reactions (e.g., DCC/NHS) to yield amides .

  • Hydrazide Formation: Reaction with hydrazine hydrate to produce hydrazides, precursors for heterocycles like 1,3,4-oxadiazoles .

Table 2: Representative Derivatives and Applications

DerivativeApplicationReference
N-AlkylpropanamidesBioactive molecule scaffolds
1,3,4-OxadiazolesAntimicrobial agents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for 2-(2-methylthiophen-3-yl)propanoic acid is limited, analogous compounds provide insights:

  • 1^1H NMR: Thiophene protons resonate at δ 6.5–7.5 ppm, while methyl groups appear at δ 1.5–2.5 ppm. The carboxylic acid proton is typically observed as a broad singlet near δ 10–12 ppm .

  • 13^{13}C NMR: The carbonyl carbon of the carboxylic acid group resonates at δ 170–175 ppm, with thiophene carbons in the δ 120–140 ppm range .

Mass Spectrometry (MS)

Electrospray ionization (ESI) or MALDI-TOF spectra would likely show a molecular ion peak at m/z 170.23 ([M]+^+). Fragmentation patterns would include loss of CO2_2 (44 Da) from the carboxylic acid group .

Comparative Analysis with Structural Analogs

2-Methyl-2-(3-methylthiophen-2-yl)propanoic Acid

This analog (PubChem CID: 79991745) differs in the substitution pattern: the methyl group is at the 3-position of the thiophene, and the propanoic acid is branched. These changes increase steric bulk, raising the molecular weight to 184.26 g/mol and altering solubility .

Table 3: Structural and Property Comparison

Property2-(2-Methylthiophen-3-yl)propanoic Acid2-Methyl-2-(3-methylthiophen-2-yl)propanoic Acid
Molecular FormulaC8H10O2S\text{C}_8\text{H}_{10}\text{O}_2\text{S}C9H12O2S\text{C}_9\text{H}_{12}\text{O}_2\text{S}
Molecular Weight170.23 g/mol184.26 g/mol
Boiling PointNot reportedNot reported
Key SubstituentsLinear propanoic acidBranched propanoic acid

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